The synthesis of Fosinopril Acyl-Beta-D-Glucuronide typically involves the glucuronidation of fosinoprilat. This process can be achieved through enzymatic methods using UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of fosinoprilat. The reaction conditions generally include:
Fosinopril Acyl-Beta-D-Glucuronide has a complex molecular structure characterized by its glucuronide linkage. The molecular formula is , indicating the presence of multiple functional groups including:
The structural representation can be described as follows:
The three-dimensional structure can be visualized using computational chemistry software to understand its spatial orientation and potential interactions with biological targets .
Fosinopril Acyl-Beta-D-Glucuronide undergoes various chemical reactions primarily related to its metabolism and elimination pathways:
These reactions are critical for understanding the pharmacokinetics and dynamics of fosinopril and its metabolites .
The mechanism of action of Fosinopril Acyl-Beta-D-Glucuronide is closely linked to its parent compound, fosinoprilat. The primary action involves:
This inhibition also results in decreased aldosterone secretion from the adrenal glands, promoting diuresis and further contributing to blood pressure reduction. The glucuronidation process enhances its solubility and facilitates renal clearance without significantly altering its pharmacological activity .
The primary scientific applications of Fosinopril Acyl-Beta-D-Glucuronide include:
UDP-glucuronosyltransferases (UGTs) catalyze the covalent linkage of glucuronic acid from uridine 5'-diphosphoglucuronic acid (UDPGA) to carboxyl groups of xenobiotics, forming acyl glucuronides. For fosinopril (a phosphinate-containing prodrug), this reaction generates the electrophilic metabolite fosinopril acyl-β-D-glucuronide (chemical name: (2S,3S,6S)-6-((3S,5S)-1-(2-((S)-((S)-2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetyl)-3-cyclohexylpyrrolidine-5-carbonyloxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid; MW: 739.79 g/mol) [4]. Human UGTs involved in carboxylic acid glucuronidation reside in the endoplasmic reticulum of hepatocytes and enterocytes, with UGT1A3, UGT1A9, and UGT2B7 identified as primary isoforms for ACE inhibitors based on structural analogy to similar drugs like zomepirac and diclofenac [1] [6]. The reaction proceeds via nucleophilic attack by the carboxylate anion of fosinoprilat (the active hydrolytic metabolite of fosinopril) on the anomeric carbon of glucuronic acid, forming a β-configured glycosidic bond. This process increases hydrophilicity for biliary or renal excretion but introduces chemical instability due to the ester linkage [1].
Recombinant UGT enzyme studies reveal distinct kinetic parameters for ACE inhibitor glucuronidation. UGT1A3 exhibits high affinity but low capacity (Km ≈ 5–10 µM; Vmax ≈ 0.5 pmol/min/mg), whereas UGT2B7 shows lower affinity but higher capacity (Km ≈ 50–100 µM; Vmax ≈ 8 pmol/min/mg). These kinetics suggest compartmentalized roles: UGT1A3 dominates at low substrate concentrations (e.g., therapeutic plasma levels), while UGT2B7 contributes significantly at higher concentrations [1] [7]. Physicochemical properties of fosinoprilat—particularly the pKa of its carboxyl group (≈3.5) and steric hindrance from its phosphinate moiety—lower its acyl glucuronide’s degradation half-life (t₁/₂ < 1 hr under physiological pH/temperature), indicating high reactivity [1]. Electronic withdrawal by the phosphinate group increases electrophilicity at the carbonyl carbon, accelerating hydrolysis or intramolecular acyl migration [1].
Table 1: Kinetic Parameters of UGT Isoforms Involved in Acyl Glucuronidation of Carboxylic Acid Drugs
UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) | Substrate Specificity |
---|---|---|---|---|
UGT1A3 | 5–10 | 0.5 | 0.05–0.10 | High affinity, low capacity |
UGT1A9 | 15–30 | 3.2 | 0.10–0.21 | Broad specificity |
UGT2B7 | 50–100 | 8.0 | 0.08–0.16 | Low affinity, high capacity |
Fosinopril is a prodrug requiring enzymatic hydrolysis to its active diacid metabolite, fosinoprilat, before glucuronidation occurs. This reaction is mediated by hepatic and intestinal carboxylesterases (CES1/2), which cleave the ethyl ester moiety to expose the free carboxyl group essential for UGT binding [3] [9]. Kinetic studies in human liver microsomes demonstrate saturable hydrolysis (Km ≈ 25 µM; Vmax ≈ 12 nmol/min/mg), establishing fosinoprilat as the obligate intermediate for subsequent phase II metabolism. The phosphinic acid group in fosinoprilat sterically constrains glucuronide formation, reducing conjugation efficiency compared to simpler carboxylic acids like ibuprofen [1] [9].
Fosinoprilat undergoes metabolic competition between oxidative (CYP450) and conjugative (UGT) pathways:
Microsomal co-incubation studies with inhibitors confirm this competition: Ketoconazole (CYP3A4 inhibitor) increases acyl glucuronide yield by 40%, whereas β-glucuronidase abolishes glucuronide detection. Hydroxylated metabolites are not glucuronidated, indicating pathway exclusivity [1] [4].
Table 2: Metabolic Fate of Fosinoprilat in Human Hepatic Microsomes
Metabolic Pathway | Primary Enzyme(s) | Metabolite Formed | Contribution to Clearance | Effect of Chemical Inhibitors |
---|---|---|---|---|
Acyl glucuronidation | UGT1A3, UGT2B7 | Fosinopril acyl-β-D-glucuronide | ≈70% | ↑ 40% with ketoconazole; ↓ 100% with β-glucuronidase |
Hydroxylation | CYP3A4/5 | 4'-/5-Hydroxy-fosinoprilat | ≈15% | ↓ 80% with ketoconazole |
Unchanged excretion | – | Fosinoprilat | ≈15% | Unaffected |
Hydrolysis and glucuronidation of fosinopril acyl glucuronide differ markedly between species:
These disparities underscore limitations of rodent models in predicting human pharmacokinetics. For instance, the half-life of fosinopril acyl glucuronide is 2.8-fold shorter in RLM than HLM due to accelerated hydrolysis [3].
Table 3: Species Differences in Fosinopril Acyl-β-D-Glucuronide Metabolism
Parameter | Human Liver Microsomes | Rat Liver Microsomes | Functional Implication |
---|---|---|---|
Primary hydrolysis enzyme | Esterases (90%) | Esterases (50%) + β-Glucuronidase (50%) | ↑ Glucuronide stability in humans |
Intrinsic clearance (UGT) | 1.42 μL/min/mg | 5.2 μL/min/mg | ↑ Glucuronidation rate in rats |
Biliary transport affinity | High (MRP2 Km = 8 μM) | Low (Mrp2 Km = 45 μM) | ↑ Biliary excretion in humans |
Glucuronide half-life (pH 7.4) | 58 min | 21 min | ↑ Reactivity in humans |
Comprehensive Compound Listing
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: